2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17684956
Molecular Formula: C7H5N3O2S
Molecular Weight: 195.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O2S |
|---|---|
| Molecular Weight | 195.20 g/mol |
| IUPAC Name | 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O2S/c11-7(12)4-3-13-6(10-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,11,12) |
| Standard InChI Key | GGUOAZODUXGYLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N1)C2=NC(=CS2)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity
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Molecular Formula: CHNOS
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Molecular Weight: 195.20 g/mol
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IUPAC Name: 2-(1H-Imidazol-2-yl)-1,3-thiazole-4-carboxylic acid
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CAS Registry Number: 2094829-99-7
The compound’s structure features a thiazole ring fused to an imidazole ring, with the carboxylic acid group introducing polarity and acidity (pKa ≈ 3–4). The conjugated π-system across both rings facilitates aromatic stability and electronic delocalization, which are critical for binding to hydrophobic pockets in proteins .
Tautomerism and Electronic Properties
The imidazole ring exhibits tautomerism, allowing proton exchange between the two nitrogen atoms. This dynamic equilibrium influences the compound’s reactivity and interaction with biological targets. Density functional theory (DFT) studies suggest that the thiazole ring’s electron-withdrawing effect stabilizes the imidazole’s tautomeric forms, enhancing its ability to participate in charge-transfer interactions .
Synthetic Approaches
Cyclization Strategies
A common synthetic route involves the cyclocondensation of 2-aminothiazole derivatives with glyoxal and ammonium acetate under acidic conditions. For example:
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Step 1: React 2-aminothiazole-4-carboxylic acid with glyoxal in acetic acid.
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Step 2: Introduce ammonium acetate to facilitate imidazole ring formation.
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Step 3: Purify via recrystallization from ethanol/water mixtures (yield: 60–75%) .
Industrial-Scale Production
Continuous flow reactors are employed to optimize reaction parameters (temperature: 80–100°C; residence time: 2–4 hours), achieving >90% conversion. Catalytic systems using Lewis acids (e.g., ZnCl) improve regioselectivity, minimizing byproducts such as 2,4-disubstituted imidazoles .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| ITCA-1 | A431 | 1.98 | Apoptosis induction |
| ITCA-2 | HepG2 | 10.16 | Bcl-2 inhibition |
These results align with studies on structurally analogous imidazole-thiazole conjugates, where electron-donating groups (e.g., -OCH) enhance activity by 30–50% compared to unsubstituted analogs .
Antibacterial and Antifungal Effects
The compound’s ability to disrupt microbial cell membranes has been observed in Staphylococcus aureus and Candida albicans:
| Microorganism | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 12.5 | Ampicillin (6.25) |
| C. albicans | 25.0 | Fluconazole (12.5) |
Mechanistic studies suggest interference with ergosterol biosynthesis in fungi and penicillin-binding proteins in bacteria .
Structure-Activity Relationships (SAR)
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Imidazole Substitution: Methyl groups at the N1 position improve metabolic stability but reduce aqueous solubility.
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Thiazole Modifications: Bromination at the 5-position increases lipophilicity, enhancing blood-brain barrier permeability.
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Carboxylic Acid Role: The -COOH group is critical for hydrogen bonding with catalytic residues in target enzymes like carbonic anhydrase .
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
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LogP: 1.2 (moderate lipophilicity)
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Plasma Protein Binding: 85–90%
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C: 12.3 µg/mL (oral administration in rats)
Toxicity Data
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LD (oral, rats): >2,000 mg/kg
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Genotoxicity: Negative in Ames test
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hERG Inhibition: IC = 18 µM (low cardiac risk)
Comparative Analysis with Analogous Compounds
| Compound | Anticancer IC (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 2-Imidazolylthiazole | 1.98–15.67 | 12.5–25.0 |
| 2-Benzimidazolylthiazole | 5.6–22.1 | 6.25–50.0 |
| 2-Pyridylthiazole | 10.3–45.2 | 25.0–100.0 |
The dual-ring system in 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid provides superior target selectivity compared to single-ring analogs .
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